2-Propenenitrile, 3-(2-chlorophenyl)-2-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-chlorophenyl)-2-nitroprop-2-enenitrile: is an organic compound characterized by the presence of a chlorophenyl group, a nitro group, and a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-chlorophenyl)-2-nitroprop-2-enenitrile typically involves the reaction of 2-chlorobenzaldehyde with nitromethane in the presence of a base, such as sodium hydroxide, to form the intermediate 2-chlorophenyl-2-nitroethanol. This intermediate is then dehydrated using a dehydrating agent like phosphorus oxychloride to yield the final product .
Industrial Production Methods: Industrial production of 3-(2-chlorophenyl)-2-nitroprop-2-enenitrile follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Hydrogen gas with a catalyst, sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, under basic or neutral conditions.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amino derivatives.
Substitution: Substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-(2-chlorophenyl)-2-nitroprop-2-enenitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for the formation of diverse chemical entities through further functionalization .
Biology: In biological research, this compound is studied for its potential biological activities, such as antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents .
Medicine: The compound’s derivatives have shown promise in preclinical studies as potential anticonvulsant and analgesic agents. Research is ongoing to explore its efficacy and safety in various medical applications .
Industry: In the industrial sector, 3-(2-chlorophenyl)-2-nitroprop-2-enenitrile is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in the synthesis of polymers, dyes, and other industrial products .
Wirkmechanismus
The mechanism of action of 3-(2-chlorophenyl)-2-nitroprop-2-enenitrile and its derivatives involves interaction with specific molecular targets. For instance, some derivatives act on neuronal voltage-sensitive sodium channels and L-type calcium channels, leading to anticonvulsant and analgesic effects . The nitro group can also undergo bioreduction, generating reactive intermediates that interact with cellular components, contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
- 3-(3-chlorophenyl)-2-nitroprop-2-enenitrile
- 3-(4-chlorophenyl)-2-nitroprop-2-enenitrile
- 2-chlorophenyl-2-nitroethanol
Comparison: Compared to its analogs, 3-(2-chlorophenyl)-2-nitroprop-2-enenitrile exhibits unique reactivity due to the position of the chlorine atom on the phenyl ring. This positional difference influences the compound’s electronic properties and steric effects, leading to variations in its chemical behavior and biological activity .
Eigenschaften
Molekularformel |
C9H5ClN2O2 |
---|---|
Molekulargewicht |
208.60 g/mol |
IUPAC-Name |
3-(2-chlorophenyl)-2-nitroprop-2-enenitrile |
InChI |
InChI=1S/C9H5ClN2O2/c10-9-4-2-1-3-7(9)5-8(6-11)12(13)14/h1-5H |
InChI-Schlüssel |
CEOKNMOSMCOCQE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C=C(C#N)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.